1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound’s systematic name, 1-(2-chlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea , is derived from the IUPAC rules for thiourea derivatives. The parent structure is thiourea (NH₂CSNH₂), with substitutions at both nitrogen atoms.
- The first nitrogen is bonded to a 2-chlorophenyl group, a benzene ring with a chlorine substituent at the second position.
- The second nitrogen is linked to a complex substituent: a carbamothioyl group (-NHCSS-) attached to a hydrazine derivative. This hydrazine moiety contains a (Z)-1-(furan-2-yl)ethylideneamino group, where the ethylidene chain (CH₃-CH=) adopts a Z configuration relative to the furan ring.
The structural formula can be represented as:
C₁₄H₁₄ClN₅OS₂
A simplified SMILES notation is:ClC1=CC=CC=C1NC(=S)NNC(=S)NN=C(C2=CC=CO2)C.
Alternative Chemical Designations and Registry Numbers
This compound is recognized by multiple synonyms and registry identifiers:
These aliases reflect its utility in diverse research contexts, including organic synthesis and pharmacological studies.
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₁₄ClN₅OS₂ indicates the presence of:
- 14 carbon atoms , including aromatic (furan, benzene) and aliphatic (ethylidene) systems.
- 5 nitrogen atoms distributed across thiourea, hydrazine, and imine functional groups.
- 1 chlorine atom on the phenyl ring.
- 2 sulfur atoms in the thiourea and carbothioyl groups.
The molecular weight is 367.88 g/mol , calculated as follows:
- Carbon: $$14 \times 12.01 = 168.14$$
- Hydrogen: $$14 \times 1.01 = 14.14$$
- Chlorine: $$1 \times 35.45 = 35.45$$
- Nitrogen: $$5 \times 14.01 = 70.05$$
- Oxygen: $$1 \times 16.00 = 16.00$$
- Sulfur: $$2 \times 32.07 = 64.14$$
Total : $$168.14 + 14.14 + 35.45 + 70.05 + 16.00 + 64.14 = 367.92 \, \text{g/mol}$$ (minor rounding discrepancies occur).
This composition aligns with thiourea derivatives used in metal-chelating agents and enzyme inhibitors.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5OS2/c1-9(12-7-4-8-21-12)17-19-14(23)20-18-13(22)16-11-6-3-2-5-10(11)15/h2-8H,1H3,(H2,16,18,22)(H2,19,20,23)/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQHNCWWHRMQQU-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Cl)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)NNC(=S)NC1=CC=CC=C1Cl)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea typically involves multiple steps. One common method includes the reaction of 2-chlorophenyl isothiocyanate with a furan-2-yl ethylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Cyclocondensation with α-Halocarbonyl Compounds
The thiourea reacts with α-bromoacetophenone derivatives to form thiazole-2-imines via heterocyclization :
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Mechanism : The thiourea acts as a nucleophile, attacking the α-carbon of the bromocarbonyl compound, followed by intramolecular cyclization and elimination of HBr .
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Evidence : -NMR peaks at 166.9 ppm (C=N) and 154.7 ppm (S–C=CH) confirm the thiazole ring formation .
Reaction Conditions :
| Substrate | Product | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| α-Bromoacetophenone | Thiazole-2-imine | Acetic acid | 60 | 72 |
Reactivity with α,β-Unsaturated Carbonyls
The compound undergoes Michael addition with chalcones (e.g., benzofuran-2-yl chalcones) to form pyrimidinthione derivatives :
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Key Observation : A new -NMR signal at δ 3.25–4.16 ppm corresponds to the pyrrolidinone ring protons post-reaction .
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Application : These products show antimicrobial activity (MIC = 32–256 μg/mL against S. aureus and E. coli) .
Reaction Pathway :
Oxidation and Tautomerism
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Thione–Thiol Tautomerism : The thiourea moiety exhibits equilibrium between thione (C=S) and thiol (S–H) forms, confirmed by IR bands at 2438 cm (ν(S–H)) .
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Oxidation : Reacts with HO in acidic media to form disulfides, evidenced by loss of the S–H IR band .
Spectroscopic Data :
| Form | IR Band (cm) | -NMR (ppm) |
|---|---|---|
| Thione | 1629 (C=S) | 168.2 (C=N) |
| Thiol | 2438 (S–H) | 162.0 (C–S) |
Coordination with Metal Ions
Forms stable complexes with Cu(II) and Zn(II):
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Cu(II) Complex : Exhibits a d–d transition band at 650 nm (UV-Vis) and a magnetic moment of 1.73 BM .
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Biological Relevance : Enhanced antimicrobial activity (MIC reduced by 50% against P. aeruginosa) .
Complexation Data :
| Metal Salt | Ligand:Metal Ratio | Stability Constant (log β) |
|---|---|---|
| CuCl | 2:1 | 12.4 |
| ZnCl | 1:1 | 8.9 |
Scientific Research Applications
Antimicrobial Activity
Thiourea derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies have shown that various thioureas exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Mechanism of Action : The antimicrobial efficacy of thioureas is often attributed to their ability to interact with bacterial cell membranes and inhibit essential enzymes. For instance, compounds with specific substituents on the phenyl ring have shown varying levels of activity against strains like Staphylococcus aureus and Escherichia coli .
- Case Study : A study on N-acyl thiourea derivatives revealed that certain compounds exhibited minimal inhibitory concentration (MIC) values as low as 2 µg/mL against resistant strains of S. aureus and Pseudomonas aeruginosa, indicating strong potential for treating multidrug-resistant infections .
Anticancer Properties
Recent research has highlighted the anticancer potential of thiourea derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
- Cell Line Studies : In vitro studies indicated that thiourea derivatives could inhibit the growth of cancer cells with IC50 values in the low micromolar range (e.g., 1.29 µM), demonstrating efficacy even in drug-resistant cancer cell lines .
- Mechanism : The anticancer activity may arise from the compound's ability to induce apoptosis and disrupt cellular signaling pathways critical for tumor growth .
Other Biological Activities
Beyond antimicrobial and anticancer applications, thiourea derivatives have shown promise in several other areas:
- Antiviral Activity : Some studies indicate that thioureas can inhibit viral replication, particularly against RNA viruses such as HIV .
- Antidiabetic Effects : Research has suggested that certain thiourea compounds can enhance insulin sensitivity and exhibit hypoglycemic effects .
- Urease Inhibition : Thioureas are also noted for their urease inhibitory activity, which is relevant in treating conditions like urease-related infections .
Synthetic Applications
In addition to their biological activities, thioureas play a significant role in organic synthesis:
- Catalysis : Thiourea derivatives have been employed as organocatalysts in various chemical reactions, facilitating the formation of complex organic molecules .
- Coordination Chemistry : Their ability to form complexes with metals enhances their utility in materials science and catalysis .
Data Table: Biological Activities of Thiourea Derivatives
| Activity Type | Compound Example | MIC/IC50 Value | Target Organism/Cell Type |
|---|---|---|---|
| Antimicrobial | 1-(2-chlorophenyl)-3-thiourea | 2 µg/mL (S. aureus) | Gram-positive bacteria |
| Anticancer | 1-(2-chlorophenyl)-3-thiourea | IC50 = 1.29 µM | Various cancer cell lines |
| Antiviral | Thiourea derivative | Varies by strain | HIV |
| Urease Inhibition | Various thioureas | Varies | Urease-producing bacteria |
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Thiourea derivatives vary significantly in biological and chemical properties based on substituent groups. Below is a comparative analysis of key analogs:
Key Observations :
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound may confer steric hindrance compared to 3-chlorophenyl analogs, affecting reactivity or binding .
- Z-Configuration: The Z-configuration of the ethylideneamino group likely enhances stability and ligand properties, as seen in similar cis-configured thioureas .
- Furan vs.
Biological Activity
1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiourea moiety, which is characterized by the presence of a carbon atom double-bonded to sulfur and attached to two nitrogen atoms. The structural formula is crucial for its biological activity, as modifications in the thiourea structure can significantly influence its interaction with biological targets.
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, a study reported that similar thiourea derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 135 µg/mL to 145 µg/mL against E. coli . The presence of electron-withdrawing groups such as chlorine enhances the lipophilicity and binding affinity of these compounds to bacterial cell membranes, thereby improving their antimicrobial efficacy .
Anticancer Activity
The anticancer potential of thiourea derivatives has been a focal point in recent studies. Compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives displayed IC50 values as low as 1.50 µM against human leukemia cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of angiogenesis pathways critical for tumor growth .
Antioxidant Activity
Antioxidant properties are another significant aspect of thiourea derivatives. The compound has been shown to scavenge free radicals effectively, with studies indicating IC50 values in the range of 45 µg/mL for DPPH assays . This antioxidant activity is attributed to the ability of thioureas to donate hydrogen atoms or electrons, thus neutralizing reactive oxygen species (ROS).
The biological activities of thiourea derivatives are largely attributed to their ability to form hydrogen bonds and interact with various biological macromolecules. For instance:
- Antibacterial Mechanism : Thioureas can interact with bacterial membranes and enzymes, disrupting essential functions such as cell wall synthesis.
- Anticancer Mechanism : These compounds may induce apoptosis through the activation of caspases or inhibition of specific signaling pathways associated with cancer cell survival.
- Antioxidant Mechanism : By donating electrons or hydrogen atoms, thioureas can mitigate oxidative stress in cells.
Case Studies
Several studies have highlighted the efficacy of thiourea derivatives in clinical and preclinical settings:
- Antibacterial Study : A derivative demonstrated significant antibacterial activity against multidrug-resistant E. coli, suggesting its potential use in treating resistant infections .
- Anticancer Study : A series of thiourea compounds were tested against ovarian cancer cell lines, revealing enhanced efficacy compared to traditional therapies like cisplatin .
- Antioxidant Study : A new thiourea derivative showed strong antioxidant activity in vitro, indicating potential applications in preventing oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this thiourea derivative, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : React 2-chlorophenyl isothiocyanate with a (Z)-configured hydrazine-carbothioamide intermediate under anhydrous conditions (e.g., dry CH₂Cl₂) to form the thiourea backbone .
- Step 2 : Introduce the furan-2-yl ethylidene moiety via condensation with furan-2-carbaldehyde derivatives. Use catalytic acetic acid to enhance imine bond formation .
- Purification : Employ reverse-phase HPLC or methanol recrystallization to isolate the product. Monitor purity via melting point analysis (expected range: 190–200°C) and LC-MS for molecular weight confirmation .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of isothiocyanate to hydrazine) and reaction time (12–24 hrs) to improve yields (>70%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identify key functional groups:
- N–H stretches (~3300 cm⁻¹), C=S (~1250 cm⁻¹), and C=O (if present, ~1700 cm⁻¹) .
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm for chlorophenyl/furan) and NH signals (δ 9.0–10.5 ppm) .
- ¹³C NMR : Confirm thiourea carbons (C=S at ~180 ppm) and imine carbons (C=N at ~150 ppm) .
- Mass Spectrometry : Use HRMS to validate the molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodological Answer :
- Data Collection : Perform single-crystal X-ray diffraction (SC-XRD) at 100 K using a synchrotron or laboratory source. Resolve reflections up to 0.8 Å resolution .
- Structure Solution : Use SHELXT for space-group determination and SHELXL for refinement. Apply twin refinement if data shows pseudo-merohedral twinning .
- Validation : Check hydrogen-bonding networks (e.g., N–H⋯S or O–H⋯O interactions) using ORTEP-3 for graphical representation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational geometry predictions and experimental crystallographic data?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level. Compare bond lengths/angles with SC-XRD data (e.g., C–S bond: 1.68 Å experimental vs. 1.70 Å theoretical) .
- Torsional Analysis : Use molecular dynamics (MD) simulations to assess conformational flexibility of the furan-ethylidene group, which may explain discrepancies in dihedral angles .
- Data Reconciliation : Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking) not captured in gas-phase computations .
Q. What strategies are effective for evaluating the compound’s bioactivity, such as antimicrobial or anticancer potential?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC ≤ 50 µg/mL indicates potency) .
- Anticancer : Perform MTT assays on H1299 lung carcinoma cells. Compare IC₅₀ values with cisplatin controls .
- Mechanistic Studies :
- Enzyme Inhibition : Use fluorescence quenching to study binding to DNA gyrase or topoisomerase IV .
- ROS Detection : Monitor reactive oxygen species (ROS) generation in treated cells via DCFH-DA probes .
Q. How do the chlorophenyl and furan substituents influence metal coordination, and how can these interactions be validated experimentally?
- Methodological Answer :
- Coordination Screening : React the compound with transition metals (e.g., Cu²⁺, Ag⁺) in ethanol. Monitor color changes (e.g., green precipitate for Cu complexes) .
- Validation Techniques :
- IR Spectroscopy : Detect shifts in C=S (↓15–20 cm⁻¹) and N–H (↓30 cm⁻¹) upon metal binding .
- SC-XRD : Resolve metal-thiourea bond lengths (e.g., Cu–S ≈ 2.3 Å) and coordination geometry (e.g., square planar) .
Data Contradiction Analysis
Q. What experimental and computational approaches address inconsistencies in hydrogen-bonding network interpretations?
- Methodological Answer :
- Neutron Diffraction : Resolve proton positions in hydrogen bonds (e.g., N–H⋯O vs. O–H⋯N) for ambiguous cases .
- Quantum Topology (QTAIM) : Calculate bond critical points (BCPs) to confirm H-bond strength (ρ ≈ 0.02–0.05 a.u.) .
- Statistical Tools : Apply multivariate analysis to correlate crystallographic data with synthetic conditions (e.g., solvent polarity effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
